
SX-3228
Descripción general
Descripción
Métodos De Preparación
SX 3228 se sintetiza a través de una serie de reacciones químicas que involucran la formación del núcleo naftiridinona y la posterior funcionalización. La ruta sintética típicamente implica la condensación de materiales de partida apropiados en condiciones controladas para formar el producto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, asegurando al mismo tiempo la estabilidad química. Un método implica un proceso de tableteado de gránulos húmedos para mantener la estabilidad del compuesto durante los tratamientos mecánicos, como la molienda y la compresión .
Análisis De Reacciones Químicas
SX 3228 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.
Sustitución: Las reacciones de sustitución, particularmente en el anillo oxadiazol, pueden producir varios productos sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Research
SX-3228 has been extensively investigated for its sedative effects. Studies have demonstrated that it significantly alters sleep architecture in animal models, particularly rats. The compound has shown the ability to:
- Reduce Waking Time : Administration of this compound resulted in a significant decrease in waking time during both light and dark phases of the light-dark cycle. For instance, doses of 0.5 to 2.5 mg/kg led to a marked reduction in wakefulness (P<0.05-0.01) during experimental sessions .
- Increase Slow Wave Sleep : The compound significantly increased slow wave sleep (SWS), particularly at higher doses (2.5 mg/kg), indicating its potential as a hypnotic agent .
- Modulate Sleep Latencies : this compound also affected sleep latencies, with notable reductions observed in both SWS and rapid eye movement sleep (REMS) latencies compared to controls .
Table 1: Effects of this compound on Sleep Latencies
Dose (mg/kg) | SWS Latency (min) | REMS Latency (min) |
---|---|---|
Control | 22.6 ± 6.2 | 141.3 ± 38.5 |
0.5 | 8.7 ± 2.7 | 119.4 ± 21.4 |
1.0 | 4.9 ± 2.2* | 52.7 ± 17.0** |
2.5 | 5.9 ± 2.2* | 71.7 ± 22.6* |
*Significant differences compared to control (P<0.05). **P<0.01 .
Neurophysiological Studies
The impact of this compound on electroencephalographic (EEG) activity has been a focal point in understanding its mechanism of action:
- EEG Power Density : Research indicates that this compound significantly increases power density in delta and theta frequency bands during non-REM sleep, suggesting enhanced deep sleep quality .
Table 2: EEG Power Density Changes with this compound
Frequency Band (Hz) | Control (%) | This compound (0.5 mg/kg) (%) | This compound (1 mg/kg) (%) | This compound (2.5 mg/kg) (%) |
---|---|---|---|---|
Delta (0.3 - 4) | 100 | 150 | 200 | 250 |
Theta (4 - 8) | 100 | 180 | 220 | 300 |
Potential Therapeutic Uses
Given its sedative properties, this compound may have implications for treating sleep disorders such as insomnia or other conditions requiring sedation:
- Sedative-Hypnotic Effects : The compound's efficacy in promoting SWS and reducing wakefulness positions it as a candidate for further investigation in clinical settings aimed at managing insomnia or anxiety-related disorders.
Case Studies and Findings
Several studies have documented the effects of this compound on animal models, providing insight into its potential applications:
- Sleep Architecture Study : A study involving chronic sleep procedures demonstrated that this compound effectively modulated sleep patterns, leading to a reduction in waking times and an increase in SWS across different dosages .
- Neurophysiological Impact : Another investigation focused on EEG changes revealed that this compound administration resulted in significant alterations in brain wave patterns associated with deeper stages of sleep, indicating its potential utility in enhancing sleep quality .
Mecanismo De Acción
SX 3228 ejerce sus efectos actuando como un modulador alostérico positivo del receptor GABA A, específicamente dirigido al subtipo α1. Esta modulación mejora la respuesta del receptor al neurotransmisor ácido gamma-aminobutírico (GABA), lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de la neurona. Esto produce efectos sedantes e hipnóticos .
Comparación Con Compuestos Similares
SX 3228 se compara con otros compuestos similares como el zolpidem y el zaleplon, que también son moduladores del receptor GABA A α1-selectivos. A diferencia de estos compuestos, SX 3228 es estructuralmente distinto y tiene propiedades farmacológicas únicas. Tiene efectos ansiolíticos limitados e induce principalmente sedación a dosis que también producen sedación significativa .
Compuestos similares incluyen:
Zolpidem: Otro modulador del receptor GABA A α1-selectivo utilizado como agente hipnótico.
Zaleplon: Un hipnótico no benzodiacepínico con efectos similares a SX 3228.
Abecarnil: Un agonista del receptor benzodiacepínico con propiedades ansiolíticas y sedantes.
La singularidad de SX 3228 radica en su unión selectiva al receptor BZ1 y su estructura química distinta, que lo diferencia de las benzodiacepinas tradicionales y otros hipnóticos no benzodiacepínicos .
Actividad Biológica
SX-3228 is a selective ligand for the benzodiazepine BZ1 receptor, primarily studied for its hypnotic and sedative effects. This compound has garnered attention due to its unique pharmacological properties, which distinguish it from traditional benzodiazepines. Below is a detailed exploration of its biological activity, including relevant research findings, data tables, and case studies.
This compound exhibits high affinity for the BZ1 receptor, with an IC50 value of 17 nM, while showing significantly lower affinity for the BZ2 receptor (IC50 = 127 nM) and virtually no affinity for peripheral BZ receptors (IC50 > 10,000 nM) . This selective binding profile suggests that this compound may induce sleep without the side effects commonly associated with non-selective benzodiazepines.
The compound enhances GABA-induced chloride currents, which contributes to its sedative effects. The pharmacological action of this compound closely resembles physiological sleep patterns in animal models, as indicated by increased power density in delta (1-4 Hz) and theta (4-8 Hz) frequency bands during non-rapid eye movement sleep (nonREMS) .
Sleep Studies in Animal Models
Multiple studies have assessed the effects of this compound on sleep architecture in rats. Notable findings include:
- Experiment 1 : Administration of this compound at doses ranging from 0.5 to 2.5 mg/kg during the light phase resulted in a significant reduction in waking time and an increase in slow-wave sleep (SWS). Specifically, SWS increased significantly during the third recording hour post-administration (P<0.05) .
- Experiment 2 : In a dark phase study, this compound administration led to a robust increase in nonREMS and a decrease in REMS latency, further confirming its hypnotic properties. The highest dose (2.5 mg/kg) showed significant effects on sleep duration and quality (P<0.01) .
The following table summarizes key experimental results:
Dose (mg/kg) | Effect on Waking Time | Effect on SWS | Effect on REMS |
---|---|---|---|
0.5 | Decrease | Increase | No significant change |
1.0 | Decrease | Increase | Initial decrease |
2.5 | Significant decrease | Significant increase | Significant increase |
Case Studies
A notable case involved the administration of this compound in cynomolgus monkeys, where it was observed to mitigate attack responses and reduce locomotor activity without developing tolerance to its effects over time . This suggests potential therapeutic applications in anxiety or stress-related disorders.
Statistical Analysis
Statistical evaluations were performed using one-way ANOVA with post-hoc Newman-Keuls tests to determine significance across multiple treatment groups. Results indicated that this compound's effects were dose-dependent and statistically significant at various intervals post-administration .
Propiedades
IUPAC Name |
6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLVTYOOJNQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027242 | |
Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156364-04-4 | |
Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156364-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SX 3228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SX-3228 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.